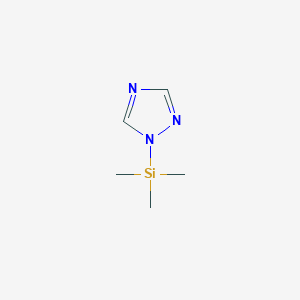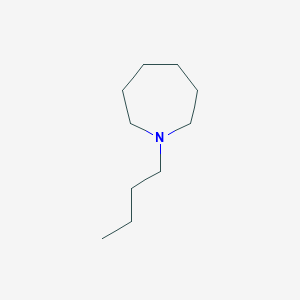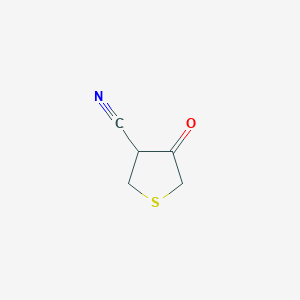![molecular formula C9H8BrNO3 B102023 Acide 2-[(4-bromobenzoyl)amino]acétique CAS No. 18815-75-3](/img/structure/B102023.png)
Acide 2-[(4-bromobenzoyl)amino]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromobenzoyl)amino]acetic acid is a compound that can be associated with brominated aromatic structures and has relevance in the field of crystallography and organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds with brominated aromatic rings and acetic acid moieties are discussed, which can provide insights into the properties and behaviors that 2-[(4-bromobenzoyl)amino]acetic acid may exhibit.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through regioselective bromination, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve an 84% yield . Similarly, the synthesis of 2-arylbenzothiazoles via acetic acid–promoted condensation under microwave irradiation and solvent-free conditions indicates that acetic acid can be an effective reagent in promoting condensation reactions for the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds often shows significant distortion due to the presence of the bromine atom. For instance, in 2-bromoacetoxybenzoic acid, the carboxylic acid moiety is twisted out of the plane of the aromatic ring, and the Br atom is rotationally disordered . This suggests that in 2-[(4-bromobenzoyl)amino]acetic acid, similar structural distortions may occur due to the presence of the bromine atom.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including hydrogen bonding and interactions with other molecules. For example, the 1:1 adduct of a brominated thiadiazole with carboxylic acids forms through hydrogen bonding . This indicates that 2-[(4-bromobenzoyl)amino]acetic acid could potentially form adducts with other molecules through hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the electron-withdrawing nature of the bromine atom and the presence of other functional groups. For instance, the Br atom in 2-(3-Bromo-4-methoxyphenyl)acetic acid is shown to be electron-withdrawing, affecting the bond angles around the substituents . The crystal structures of related compounds also reveal the potential for hydrogen bonding and π-π interactions, which could be relevant for the physical properties such as solubility and melting point of 2-[(4-bromobenzoyl)amino]acetic acid .
Applications De Recherche Scientifique
Recherche pharmaceutique : Inhibition de la COX-2
Ce composé a montré un potentiel dans la recherche pharmaceutique, notamment dans l’étude des médicaments anti-inflammatoires. Il a été observé qu’il inhibait la voie enzymatique COX-2 , qui contribue de manière significative à la cascade inflammatoire. Cette propriété pourrait être exploitée dans le développement de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS).
Ophtalmologie : Administration intravitréenne de médicaments
En recherche ophtalmologique, l’acide 2-[(4-bromobenzoyl)amino]acétique a été utilisé dans la formulation de suspensions liposomales intravitréennes de bromfénac . Ces suspensions sont conçues pour le traitement de l’œdème maculaire et ont fait l’objet d’études sur leur innocuité et leur efficacité chez le lapin.
Chirurgie de la cataracte : Interventions assistées par laser femtoseconde
Le composé a fait partie d’études axées sur la chirurgie de la cataracte assistée par laser femtoseconde (FLACS) . Les recherches dans ce domaine visent à évaluer l’efficacité, l’innocuité et la prévisibilité de la FLACS, en particulier dans les cas de chambres antérieures peu profondes.
Médecine vétérinaire : Santé oculaire équine
L’This compound suscite de l’intérêt en médecine vétérinaire, notamment en ce qui concerne la santé oculaire des chevaux . Des études ont exploré son rôle dans le traitement des décollements, des ruptures et des séparations de la membrane de Descemet chez les chevaux adultes.
Mécanisme D'action
Target of Action
The primary targets of 2-[(4-bromobenzoyl)amino]acetic Acid are cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of certain kinds of inflammation .
Mode of Action
2-[(4-bromobenzoyl)amino]acetic Acid acts by inhibiting COX-1 and COX-2 . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound primarily affects the COX-2 enzymatic pathway . By inhibiting this pathway, it partially prevents the inflammatory cascade that can lead to various conditions .
Result of Action
The inhibition of prostaglandin synthesis by 2-[(4-bromobenzoyl)amino]acetic Acid leads to a reduction in inflammation . This can be beneficial in conditions where inflammation is a primary symptom.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-bromobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXKRQZWGCWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18815-75-3 |
Source


|
| Record name | 2-[(4-bromophenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)

